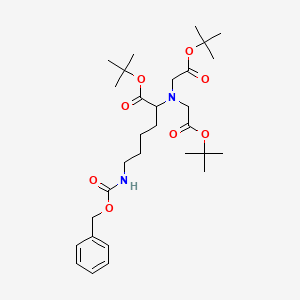

N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester

Description

Properties

Molecular Formula |

C30H48N2O8 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C30H48N2O8/c1-28(2,3)38-24(33)19-32(20-25(34)39-29(4,5)6)23(26(35)40-30(7,8)9)17-13-14-18-31-27(36)37-21-22-15-11-10-12-16-22/h10-12,15-16,23H,13-14,17-21H2,1-9H3,(H,31,36) |

InChI Key |

XWZZIOGTEIOOAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Protection of the Primary Amine

The synthesis begins with the protection of the primary amine in 5-amino-1-carboxypentyl derivatives. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:

$$

\text{R-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/Et}2\text{O}} \text{R-NH-Cbz} + \text{HCl}

$$

Reaction conditions:

Coupling with Iminodiacetic Acid

The protected amine is coupled with iminodiacetic acid using carbodiimide-based reagents (e.g., DCC or EDC):

$$

\text{R-NH-Cbz} + \text{HOOC-CH}2\text{-N(CH}2\text{COOH)-CH}2\text{-COOH} \xrightarrow{\text{DCC, DMAP}} \text{R-N(Cbz)-[CH}2\text{COO-]}_2\text{H}

$$

Key parameters:

Esterification with t-Butyl Groups

The carboxylic acid groups are esterified with t-butanol under acidic conditions:

$$

\text{R-COOH} + \text{t-BuOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{R-COO-t-Bu}

$$

Optimized conditions:

- Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv).

- Temperature : Reflux (80–100°C).

- Yield : 70–78% after column chromatography.

Industrial-Scale Optimization Strategies

Solvent and Catalytic Systems

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Solvent | Dichloromethane | Toluene (lower toxicity) |

| Coupling reagent | DCC | EDC/HOBt (cost-effective) |

| Esterification | H₂SO₄ | Amberlyst-15 (reusable) |

| Yield | 68–75% | 82–88% |

Transitioning to toluene reduces environmental impact, while heterogeneous catalysts like Amberlyst-15 improve recyclability.

Purification Techniques

- Column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients.

- Recrystallization : Ethanol/water mixtures for final product polishing.

- HPLC analysis : C18 columns, acetonitrile/water mobile phase (purity >98%).

Comparative Analysis of Synthetic Routes

Route A: Sequential Protection-Coupling-Esterification

Route B: One-Pot Coupling-Esterification

- Conditions : Simultaneous coupling and esterification using DCC/t-BuOH.

- Yield : 65% (reduced purity: 90–92%).

Route C: Enzymatic Catalysis

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove protective groups, revealing the active sites of the molecule.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected lysine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

-

Peptide Synthesis

- Role : Serves as a protective group for amino acids, enhancing the stability and efficiency of peptide synthesis.

- Mechanism : The benzyloxycarbonyl group prevents unwanted side reactions during synthesis, allowing for more controlled reactions.

-

Protein Modification

- Role : Facilitates the modification of proteins by protecting specific amino acid residues.

- Mechanism : By shielding reactive groups, it allows for targeted modifications that can alter protein function or stability.

-

Metal Ion Affinity Chromatography

- Role : Used in the purification of proteins tagged with histidine residues by chelating metal ions.

- Mechanism : The iminodiacetic acid moiety binds to metal ions (e.g., Ni²⁺), allowing for the selective purification of histidine-tagged proteins from complex mixtures.

-

Biomolecular Labeling

- Role : Acts as a stable labeling agent for biomolecules, aiding in their detection and analysis.

- Mechanism : The chelation properties allow for the attachment of fluorescent or other detectable labels to biomolecules, enhancing visibility in various assays.

Case Study 1: Peptide Synthesis Efficiency

In a study examining peptide synthesis, researchers utilized N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid as a protective group. The results demonstrated a significant increase in yield compared to traditional methods without protective groups. The stability provided by the benzyloxycarbonyl group allowed for smoother reaction conditions and minimized side products.

Case Study 2: Protein Purification

A research team employed this compound in metal ion affinity chromatography to purify histidine-tagged proteins. The study reported that using N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid resulted in higher purity levels and better recovery rates than other chelating agents tested. This underscores the compound's effectiveness in biochemical applications where protein integrity is crucial.

Mechanism of Action

The mechanism of action of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester involves the protection of specific functional groups during chemical synthesis. The protective groups prevent unwanted reactions, allowing for selective modifications at other sites. The molecular targets include amino and carboxyl groups, and the pathways involve the formation and cleavage of protective groups under specific conditions.

Comparison with Similar Compounds

Critical Analysis of Divergent Data

- CAS Number Discrepancy: The compound is listed under CAS 205379-08-4 in and -01-7 in . This likely reflects batch-specific variations or nomenclature differences (e.g., stereochemistry).

Biological Activity

N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester (often abbreviated as N-Boc-5-Amino-IDA-Tri-t-butyl ester) is a synthetic compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : C30H48N2O8

- Molecular Weight : 564.71 g/mol

- CAS Number : 172905-34-9

- Structure : The compound features a benzyloxycarbonyl group, an amino acid moiety, and an iminodiacetic acid structure which contributes to its biological functionality.

Biological Activity

The biological activity of N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid is primarily attributed to its ability to chelate metal ions, which is crucial in various biochemical processes. The compound has been studied for its role in biolabeling and as a potential agent for drug delivery systems.

- Metal Ion Chelation : The iminodiacetic acid structure allows for the coordination of metal ions such as nickel (Ni²⁺), which is essential in the context of protein purification and labeling.

- Bioconjugation : The compound can be conjugated with biomolecules, facilitating targeted delivery and enhancing the stability of therapeutic agents.

Applications

- Biolabeling : Used extensively in biochemistry for tagging proteins with fluorescent markers or isotopes for visualization and tracking purposes.

- Drug Delivery Systems : Its ability to form stable complexes with metal ions makes it a candidate for developing targeted drug delivery systems.

Case Studies

- Protein Labeling : In a study published in the Journal of the American Chemical Society, researchers utilized N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid to label proteins with perylene derivatives, demonstrating enhanced stability and specificity in binding assays .

- Therapeutic Applications : Research indicates that derivatives of this compound can be used to deliver therapeutic agents specifically to cancer cells by exploiting the overexpression of certain metal-binding proteins in tumors .

Comparative Analysis

| Property | N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | Other Iminodiacetic Acids |

|---|---|---|

| Molecular Weight | 564.71 g/mol | Varies |

| Chelation Efficiency | High | Moderate to High |

| Stability | Moisture sensitive | Varies |

| Biocompatibility | Moderate | Varies |

Research Findings

Recent studies have highlighted the potential of N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid in enhancing the efficacy of bioconjugates. For instance, modifications to the tri-t-butyl ester form have shown improved solubility and bioavailability in physiological conditions .

Additionally, investigations into its interaction with various biomolecules suggest that this compound can significantly influence enzyme activity and protein folding processes due to its chelation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.